molecular formula C16H18FN3O3 B2818463 (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone CAS No. 1171478-37-7

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone

Cat. No.: B2818463
CAS No.: 1171478-37-7
M. Wt: 319.336
InChI Key: QKTPPSBDVZNKEK-UHFFFAOYSA-N
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Description

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrazole ring with a morpholine moiety, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form the corresponding chalcone, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process is streamlined using techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis .

Biology

In biological research, (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its ability to interact with biological targets suggests it could be developed into a drug for treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone involves its interaction with specific molecular targets. It binds to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-ethoxy-1-(4-fluorophenyl)-1H-pyrazol-3-yl)(morpholino)methanone lies in its combination of the pyrazole ring with the morpholine moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[4-ethoxy-1-(4-fluorophenyl)pyrazol-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3/c1-2-23-14-11-20(13-5-3-12(17)4-6-13)18-15(14)16(21)19-7-9-22-10-8-19/h3-6,11H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKTPPSBDVZNKEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)N2CCOCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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